
Sulfachlorpyridazine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfachlorpyridazine-d4 is a deuterium-labeled derivative of sulfachlorpyridazine, a sulfonamide antimicrobial compound. It is primarily used in scientific research as a stable isotope-labeled compound for various analytical and pharmacokinetic studies . The molecular formula of this compound is C10H5D4ClN4O2S, and it has a molecular weight of 288.75 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfachlorpyridazine-d4 involves the incorporation of deuterium atoms into the sulfachlorpyridazine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is purified through crystallization and chromatography techniques to achieve the desired purity and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfachlorpyridazine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Applications De Recherche Scientifique
Sulfachlorpyridazine-d4 is widely used in scientific research for various applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and structural elucidation of sulfonamide compounds.
Biology: Employed in metabolic studies to trace the metabolic pathways and biotransformation of sulfachlorpyridazine in biological systems.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of sulfachlorpyridazine in animal models.
Industry: Applied in the development and quality control of veterinary pharmaceuticals and antimicrobial agents
Mécanisme D'action
Sulfachlorpyridazine-d4, like its parent compound sulfachlorpyridazine, exerts its antimicrobial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This is achieved through the competitive inhibition of the enzyme dihydropteroate synthase, which is essential for the production of folic acid. The inhibition of folic acid synthesis ultimately leads to the disruption of bacterial DNA synthesis and cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfachlorpyridazine: The non-deuterated form of sulfachlorpyridazine-d4, used as an antimicrobial agent in veterinary medicine.
Sulfadiazine: Another sulfonamide antimicrobial used to treat bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat various bacterial infections.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research studies. The incorporation of deuterium atoms also helps in distinguishing the compound from its non-labeled counterparts in complex biological matrices .
Propriétés
Formule moléculaire |
C10H9ClN4O2S |
|---|---|
Poids moléculaire |
288.75 g/mol |
Nom IUPAC |
4-amino-N-(6-chloropyridazin-3-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1D,2D,3D,4D |
Clé InChI |
XOXHILFPRYWFOD-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NN=C(C=C2)Cl)[2H] |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



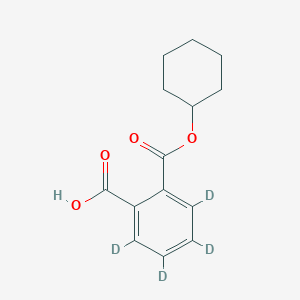

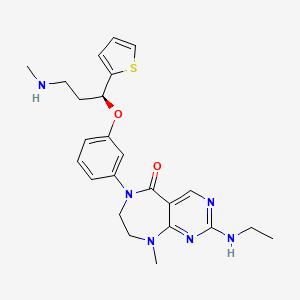
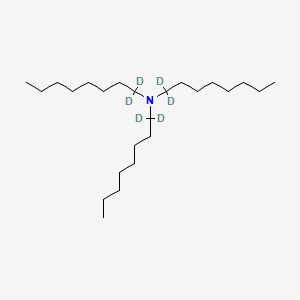
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)

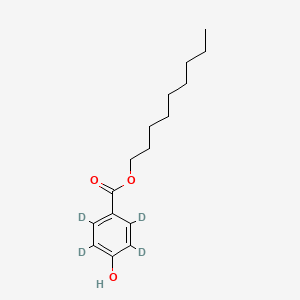
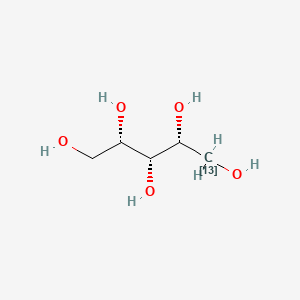
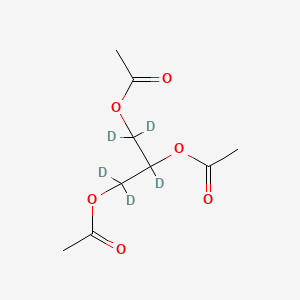
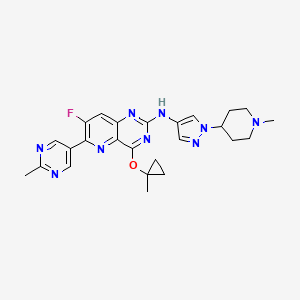
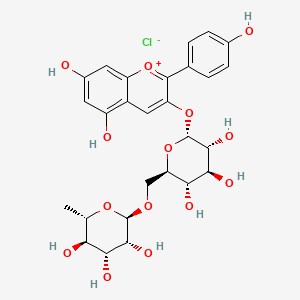
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
